6-chloro-2-fluoro-3-(trimethylsilyl)pyridine
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Overview
Description
6-chloro-2-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of a halogenated pyridine precursor, such as 6-chloro-2-fluoropyridine, which undergoes a silylation reaction with trimethylsilyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-fluoro-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-2-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoro-3-(trimethylsilyl)pyridine depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism may involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
- 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 2-chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
6-chloro-2-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with the trimethylsilyl group, allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
2639430-35-4 |
---|---|
Molecular Formula |
C8H11ClFNSi |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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